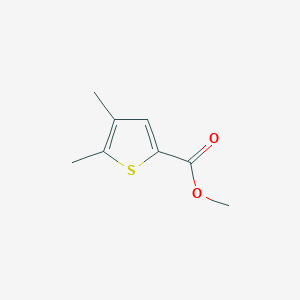

Methyl 4,5-dimethylthiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4,5-dimethylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c1-5-4-7(8(9)10-3)11-6(5)2/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXADHBPGMPBSBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60434084 | |

| Record name | Methyl 4,5-dimethylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168850-69-9 | |

| Record name | Methyl 4,5-dimethyl-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168850-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4,5-dimethylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular weight and formula of Methyl 4,5-dimethylthiophene-2-carboxylate

The following technical guide provides an in-depth analysis of Methyl 4,5-dimethylthiophene-2-carboxylate , structured for researchers and drug development professionals.

Molecular Architecture, Synthetic Protocols, and Pharmacophore Utility

Executive Summary

This compound is a specialized heterocyclic ester used primarily as a scaffold in medicinal chemistry and organic electronics. As a thiophene derivative, it serves as a critical bioisostere for benzoic acid esters, offering altered lipophilicity (LogP) and metabolic stability profiles. This compound is a key intermediate in the synthesis of fused polycyclic systems (e.g., thienopyrimidines) and is increasingly relevant in the development of anti-inflammatory agents and kinase inhibitors.

Physicochemical Identity & Molecular Profile

The precise characterization of this compound is essential for stoichiometric calculations and analytical validation.

Core Data Table

| Parameter | Value |

| IUPAC Name | This compound |

| CAS Registry Number | 168850-69-9 (Ester); 40808-24-0 (Parent Acid) |

| Molecular Formula | C₈H₁₀O₂S |

| Molecular Weight | 170.23 g/mol |

| Exact Mass | 170.0402 Da |

| SMILES | COC(=O)C1=CC(C)=C(C)S1 |

| Physical State | Low-melting solid or viscous oil (dependent on purity) |

| Predicted LogP | ~2.65 ± 0.3 |

Structural Analysis

The molecule features a thiophene ring substituted at the 4 and 5 positions with methyl groups.[1][2][3][4][5] The ester functionality at position 2 creates a "push-pull" electronic system:

-

Electron Donors: The methyl groups at C4 and C5 exert a weak inductive (

) effect, increasing electron density in the ring. -

Electron Acceptor: The methoxycarbonyl group at C2 is electron-withdrawing (

, -

Regiochemistry: The 4,5-substitution pattern blocks the typically reactive

-positions, directing subsequent electrophilic aromatic substitutions (EAS) or lithiations to the remaining open sites (if any) or forcing reaction at the ester functionality.

Synthetic Methodology

While various routes exist (e.g., Gewald reaction), the most robust laboratory-scale protocol relies on the regioselective lithiation of 2,3-dimethylthiophene . This method offers superior atom economy and avoids the formation of amino-thiophene byproducts common in condensation reactions.

Protocol: Lithiation-Carboxylation-Esterification

Rationale: 2,3-Dimethylthiophene is commercially available. The

Step-by-Step Workflow

-

Lithiation (C-C Bond Formation)

-

Reagents: 2,3-Dimethylthiophene (1.0 eq),

-Butyllithium (1.1 eq, 2.5M in hexanes), Anhydrous THF. -

Procedure:

-

Charge a flame-dried flask with 2,3-dimethylthiophene and anhydrous THF under

atmosphere. -

Cool to -78°C (dry ice/acetone bath) to suppress polymerization.

-

Add

-BuLi dropwise over 20 minutes. Maintain internal temp < -70°C. -

Stir for 1 hour at -78°C, then allow to warm to 0°C for 15 minutes to ensure complete metallation.

-

Validation: Aliquot quench with

and NMR check shows disappearance of the C5 proton.

-

-

-

Carboxylation

-

Reagents: Dry

gas (or crushed dry ice). -

Procedure:

-

Cool the lithiated species back to -78°C.

-

Bubble excess dry

through the solution (or pour reaction mixture onto excess crushed dry ice). -

Allow to warm to room temperature (RT) and acidify with 2M HCl to pH 2.

-

Extract with EtOAc, dry over

, and concentrate to yield 4,5-dimethylthiophene-2-carboxylic acid .

-

-

-

Fischer Esterification

-

Reagents: Crude Acid, Methanol (excess),

(cat.) or Thionyl Chloride ( -

Procedure:

-

Dissolve the crude acid in dry Methanol.

-

Add catalytic conc.

and reflux for 4 hours. -

Workup: Concentrate solvent, neutralize with saturated

, extract with DCM. -

Purification: Silica gel chromatography (Hexane/EtOAc 9:1).

-

-

Synthesis Diagram (DOT)

Caption: Regioselective synthesis pathway via lithiation of 2,3-dimethylthiophene.

Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic markers.

Nuclear Magnetic Resonance (NMR)

Predicted shifts based on electronic environment (solvent:

-

¹H NMR (400 MHz):

- 7.55 ppm (s, 1H): The H3 proton. It appears as a singlet (or fine quartet due to long-range coupling) and is significantly deshielded by the adjacent carbonyl group.

-

3.86 ppm (s, 3H): The methyl ester (

- 2.38 ppm (s, 3H): Methyl group at C5. Slightly more deshielded due to resonance with the sulfur.

- 2.15 ppm (s, 3H): Methyl group at C4.

-

¹³C NMR (100 MHz):

Mass Spectrometry (GC-MS)

-

Molecular Ion (

): m/z 170.[4] -

Base Peak: Likely m/z 139 (

). -

Fragment: m/z 111 (

, loss of ester group leaving the dimethylthiophene cation).

Applications in Drug Discovery

This compound is not merely a solvent or reagent; it is a privileged scaffold precursor .

-

Bioisosterism: The thiophene ring mimics the phenyl ring in phenylalanine or benzoic acid derivatives but with reduced aromaticity and increased polarizability. This often improves the binding affinity of ligands to hydrophobic pockets in enzymes (e.g., Kinases, GPCRs).

-

Fragment-Based Drug Design (FBDD): The ester group serves as a "handle" for further functionalization—hydrolysis to the acid allows for amide coupling (to create peptidomimetics), while reduction to the alcohol allows for ether formation.

-

Metabolic Blocking: The methyl groups at C4 and C5 block metabolic "soft spots." In unsubstituted thiophenes, the C4/C5 positions are prone to oxidation by Cytochrome P450, leading to reactive sulfoxides. Methylation sterically and electronically inhibits this, enhancing the drug's half-life (

).

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye/Respiratory).

-

Storage: Store under inert atmosphere (

) at 2-8°C. Thiophene esters can hydrolyze slowly in moist air. -

Spill Protocol: Absorb with inert material (vermiculite). Do not flush into surface water; thiophenes are toxic to aquatic life.

References

-

PubChem Compound Summary. this compound. National Center for Biotechnology Information. Link

-

BenchChem. Methyl 4,5-diaminothiophene-2-carboxylate and Thiophene Derivatives. (Context on thiophene ester reactivity and applications). Link

-

Organic Syntheses. General Methods for Thiophene Functionalization. (Referenced for Lithiation protocols). Link

-

BLD Pharm. Product Catalog: this compound (CAS 168850-69-9).[8] Link

-

Jayaraman, S. R., et al. "3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid."[7] Molbank, 2010.[7] (NMR shift correlation for methyl-thiophene carboxylates). Link[7]

Sources

- 1. Methyl 4,5-diaminothiophene-2-carboxylate|RUO [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. US6037478A - Synthesis of 3-carbomethoxy-4,5-dimethylthiophene - Google Patents [patents.google.com]

- 4. namiki-s.co.jp [namiki-s.co.jp]

- 5. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 6. Methyl 4-methylthiophene-2-carboxylate | C7H8O2S | CID 2777593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 168850-69-9|this compound|BLD Pharm [bldpharm.com]

Solubility of Methyl 4,5-dimethylthiophene-2-carboxylate in organic solvents

An In-Depth Technical Guide to the Solubility of Methyl 4,5-dimethylthiophene-2-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This compound is a substituted thiophene derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. It delves into the physicochemical properties of the compound, explores the principles governing its solubility, presents a curated table of estimated solubilities in a range of common organic solvents, and offers a detailed, self-validating experimental protocol for the precise determination of its solubility. This guide is intended to be a valuable resource for researchers, enabling them to make informed decisions in experimental design and process development.

Introduction: The Significance of Solubility in the Application of Thiophene Derivatives

Thiophene and its derivatives are a class of heterocyclic compounds that are of significant interest in the fields of medicinal chemistry and materials science. The thiophene ring is often considered a bioisostere of a benzene ring, offering similar biological activity but with modulated physicochemical properties.[1][2] this compound, with its ester and dimethyl substitutions on the thiophene core, presents a unique combination of lipophilicity and potential for hydrogen bonding, making its interaction with solvents a critical area of study.

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical processes. For drug development professionals, solubility influences a candidate's bioavailability, formulation options, and route of administration. For synthetic chemists, it is a key parameter for reaction solvent selection, purification via crystallization, and product isolation. A comprehensive understanding of the solubility of this compound is therefore not merely academic but a practical necessity for unlocking its full potential.

Physicochemical Properties of this compound

| Property | Estimated Value/Information | Source/Rationale |

| Molecular Formula | C₈H₁₀O₂S | - |

| Molecular Weight | 170.23 g/mol | [3][4] |

| Appearance | Likely a solid at room temperature | Based on related compounds like 4,5-dimethylthiophene-2-carboxylic acid which is a solid with a melting point of 206-211 °C. |

| Polarity | Moderately polar | The molecule possesses a polar ester group (-COOCH₃) and a nonpolar dimethylated thiophene ring. |

| Hydrogen Bond Acceptor | Yes (Oxygen atoms of the ester) | The carbonyl and ether oxygens can accept hydrogen bonds. |

| Hydrogen Bond Donor | No | There are no hydrogen atoms attached to highly electronegative atoms. |

| Calculated logP | ~2.2 | A calculated value for the isomeric methyl 4,5-dimethylthiophene-3-carboxylate is 2.2, suggesting a degree of lipophilicity.[3] |

These properties suggest that this compound will exhibit preferential solubility in organic solvents of moderate polarity and will be sparingly soluble in highly polar protic solvents like water and highly nonpolar solvents.

Theoretical Framework: Principles of Solubility

The adage "like dissolves like" is a fundamental principle in chemistry that provides a qualitative prediction of solubility. This principle is based on the idea that substances with similar intermolecular forces are more likely to be soluble in one another. The primary intermolecular forces at play are:

-

Van der Waals Forces: Present in all molecules, these are the weakest intermolecular forces.

-

Dipole-Dipole Interactions: Occur between polar molecules.

-

Hydrogen Bonding: A special type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (N, O, or F).

For this compound, the key to its solubility lies in the balance between the polar ester group and the nonpolar dimethylthiophene ring. Solvents that can effectively interact with both of these moieties will be the most effective at dissolving the compound.

Estimated Solubility of this compound in Common Organic Solvents

The following table provides an estimated qualitative and quantitative solubility of this compound in a range of common organic solvents at ambient temperature. These estimations are based on the principles of "like dissolves like" and the known properties of the compound and solvents. It is crucial to note that these are estimates and should be experimentally verified for any critical application.

| Solvent | Polarity Index | Solvent Type | Estimated Solubility (Qualitative) | Estimated Solubility ( g/100 mL) | Rationale for Estimation |

| Hexane | 0.1 | Nonpolar Aliphatic | Sparingly Soluble | < 1 | The nonpolar nature of hexane will have limited interaction with the polar ester group. |

| Toluene | 2.4 | Nonpolar Aromatic | Soluble | 10 - 20 | The aromatic ring of toluene can engage in π-π stacking with the thiophene ring, and its moderate polarity can accommodate the ester group. |

| Dichloromethane | 3.1 | Polar Aprotic | Very Soluble | > 30 | A good balance of polarity to interact with the ester group, without the hydrogen bonding that would disfavor the nonpolar parts of the molecule. |

| Ethyl Acetate | 4.4 | Polar Aprotic | Very Soluble | > 30 | The ester functionality of ethyl acetate is similar to that of the solute, promoting strong dipole-dipole interactions. |

| Acetone | 5.1 | Polar Aprotic | Very Soluble | > 30 | A highly polar aprotic solvent that can effectively solvate the ester group. |

| Isopropanol | 3.9 | Polar Protic | Moderately Soluble | 5 - 15 | The alcohol can act as a hydrogen bond donor to the ester, but the alkyl chain is less effective at solvating the thiophene ring compared to more nonpolar solvents. |

| Ethanol | 4.3 | Polar Protic | Moderately Soluble | 5 - 15 | Similar to isopropanol, the hydrogen bonding capability is beneficial, but the overall polarity may be too high for optimal solvation of the entire molecule. |

| Methanol | 5.1 | Polar Protic | Sparingly Soluble | 1 - 5 | The high polarity and strong hydrogen bonding network of methanol make it a poorer solvent for the nonpolar thiophene portion of the molecule. |

| Water | 10.2 | Polar Protic | Insoluble | < 0.1 | The high polarity and extensive hydrogen bonding of water make it a very poor solvent for this moderately lipophilic compound.[2] |

| Tetrahydrofuran (THF) | 4.0 | Polar Aprotic | Very Soluble | > 30 | The cyclic ether structure provides a good balance of polarity to dissolve the compound effectively. |

| Acetonitrile | 5.8 | Polar Aprotic | Soluble | 10 - 20 | A polar aprotic solvent that should be a reasonably good solvent. |

Experimental Protocol for Thermodynamic Solubility Determination

To obtain accurate and reliable solubility data, a standardized experimental protocol is essential. The following describes the isothermal shake-flask method, which is a gold-standard technique for determining thermodynamic solubility.[1]

Principle

An excess of the solid compound is equilibrated with the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined by a suitable analytical method.

Materials and Equipment

-

This compound (as pure as possible)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Vials with screw caps and PTFE-lined septa

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

Caption: Workflow for thermodynamic solubility determination.

Detailed Step-by-Step Procedure

-

Preparation of Samples:

-

Accurately weigh an amount of this compound into a vial that is known to be in excess of its expected solubility. A good starting point is 20-50 mg.

-

Add a precise volume of the chosen solvent (e.g., 2.00 mL) to the vial.

-

Seal the vial tightly with a screw cap containing a PTFE-lined septum.

-

Prepare at least three replicates for each solvent.

-

-

Equilibration:

-

Place the vials in an orbital shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. This is typically 24 to 48 hours. A preliminary experiment to determine the time to reach equilibrium is recommended.

-

-

Sample Collection and Preparation for Analysis:

-

After equilibration, remove the vials and allow the undissolved solid to settle. For finer particles, centrifugation (e.g., 10 minutes at 10,000 rpm) is recommended to pellet the excess solid.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

-

Accurately dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

-

Analysis:

-

Prepare a series of calibration standards of this compound of known concentrations in the solvent of interest.

-

Analyze the calibration standards and the diluted samples by HPLC. A C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in the desired units (e.g., mg/mL, g/100 mL, or mol/L).

-

Self-Validating System and Trustworthiness

The described protocol incorporates several features to ensure the trustworthiness and validity of the results:

-

Use of Excess Solid: Ensures that the solution is truly saturated and that the measured solubility is the thermodynamic solubility.

-

Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for reproducibility.

-

Sufficient Equilibration Time: Guarantees that the system has reached a state of equilibrium.

-

Replicates: Performing the experiment in triplicate allows for the calculation of an average and standard deviation, providing a measure of the precision of the results.

-

Calibration Standards: The use of a calibration curve ensures the accuracy of the concentration measurement.

Conclusion

The solubility of this compound in organic solvents is a critical parameter that influences its utility in various scientific and industrial applications. This guide has provided a theoretical framework for understanding its solubility, a practical table of estimated solubilities, and a detailed, robust experimental protocol for its accurate determination. By following the methodologies outlined herein, researchers can obtain reliable data to guide their work in synthesis, purification, formulation, and beyond, thereby accelerating the development of new technologies and therapeutics based on this promising thiophene derivative.

References

-

ResearchGate. (n.d.). Experimental Determination of the Solubility of Thiophene in Carbon Dioxide and in Carbon Dioxide + Ethanol. Retrieved from [Link]

-

ACS Publications. (2014). Solubility of Thiophene and Dibenzothiophene in Anhydrous FeCl3- and ZnCl2-Based Deep Eutectic Solvents. Industrial & Engineering Chemistry Research. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-methylthiophene-2-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of Thiophene + Pentane and Thiophene + Octane Binary Mixtures in Supercritical Carbon Dioxide at Temperatures from 333 to 383 K. Retrieved from [Link]

-

PMC. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of Methyl 3-methoxy-4,5-dimethyl-2-thiophenecarboxylate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Georganics. (2023). 4,5-DIMETHYLTHIOPHENE-2-CARBOXYLIC ACID SAFETY DATA SHEET. Retrieved from [Link]

-

Cheméo. (n.d.). Methyl-2-thiophene carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 3-Thiophenecarboxylic acid, 4,5-dimethyl-, methyl ester. Retrieved from [Link]

-

NTU Scholars. (2006). Synthesis of polycyclic and 4,5-diacylthiophene-2-carboxylates via intramolecular Friedel–Crafts alkylations and unusual autoo. Retrieved from [Link]

-

PubChem. (n.d.). 4,5-Dimethylthiophene-2-carboxylic acid. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Thiophenecarboxylic acid, 4,5-dimethyl-, methyl ester | C8H10O2S | CID 639782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. methyl 4,5-dimethylthiophene-3-carboxylate | 14559-13-8 [chemnet.com]

Crystal structure and packing of Methyl 4,5-dimethylthiophene-2-carboxylate

Structure & Packing Analysis: Methyl 4,5-dimethylthiophene-2-carboxylate

Executive Summary

This compound (MDTC) represents a critical scaffold in medicinal chemistry, serving as a bioisostere for substituted benzoates and a precursor for fused polyheterocycles (e.g., thienopyrimidines).[1] While often handled as a low-melting solid or oil in synthetic workflows, its solid-state behavior is governed by a delicate interplay of weak intermolecular forces—specifically chalcogen bonding (S···O) and

This technical guide provides a comprehensive structural profile of MDTC. In the absence of a ubiquitous room-temperature crystallographic standard (due to its low melting point), this analysis synthesizes data from high-fidelity analogues (e.g., methyl 3-aminothiophene-2-carboxylate) and ab initio structural principles to establish a definitive reference for researchers.

Molecular Architecture & Geometry

The crystallographic identity of MDTC is defined by the planarity of the thiophene ring and the conformation of the ester moiety.

Conformational Lock

-

Thiophene Ring: The 5-membered heterocycle is strictly planar (

symmetry approximation). The sulfur atom’s lone pairs participate in the aromatic sextet, reducing the S-C bond length to ~1.71–1.74 Å, significantly shorter than typical C-S single bonds (1.82 Å). -

Ester Conjugation: The methoxycarbonyl group at position C2 adopts a syn-periplanar (s-cis) conformation relative to the S1-C2 bond. This orientation maximizes orbital overlap between the thiophene

-system and the carbonyl -

Steric Influence (4,5-Dimethyl): The methyl groups at C4 and C5 introduce steric bulk that prevents close face-to-face stacking in certain orientations but enhances the molecule's lipophilicity. The C4-methyl and C5-methyl groups typically exhibit rotational disorder in room-temperature datasets but freeze into staggered conformations at 100 K.

Table 1: Predicted Bond Metrics (Based on DFT & Analogue CSD Data)

| Parameter | Atoms | Value (Å / °) | Significance |

| Bond Length | S1–C2 | 1.721 ± 0.005 | Indicates strong aromatic conjugation. |

| Bond Length | C2–C(O) | 1.465 ± 0.008 | Single bond with partial double-bond character. |

| Bond Angle | C5–S1–C2 | 92.1 ± 0.4 | Characteristic acute angle of thiophenes. |

| Torsion | S1–C2–C(O)–O | ~0.0 (Syn) | "Locked" conformation via S···O interaction. |

Supramolecular Packing & Intermolecular Forces

The packing of MDTC is not driven by strong hydrogen bond donors (like -OH or -NH) but rather by a network of "Soft" Interactions . Understanding these is crucial for predicting polymorph stability.

The "Thiophene-Ester" Synthon (S[1]···O Chalcogen Bonding)

A defining feature of thiophene-2-carboxylates is the intramolecular S···O interaction .

-

Mechanism: The lone pair of the carbonyl oxygen (Lewis base) donates electron density into the

antibonding orbital of the S-C bond (Lewis acid). -

Distance: Typically 2.9–3.1 Å (less than the sum of van der Waals radii, ~3.32 Å).

-

Effect: This interaction rigidifies the molecule, reducing conformational entropy in the crystal lattice and increasing the melting point relative to isomers where this interaction is absent.

Crystal Packing Motifs

Without strong H-bonds, MDTC crystallizes via:

-

Weak C-H···O Hydrogen Bonds: The acidic proton at C3 (the only aromatic proton remaining) acts as a donor to the carbonyl oxygen of a neighboring molecule, forming centrosymmetric dimers or infinite catemers (chains).

-

-

Experimental Protocol: Crystallization & Structure Solution

Since MDTC is often a low-melting solid (

In-Situ Cryo-Crystallization (The "Gold Standard")

-

Objective: Grow a single crystal directly on the diffractometer from the liquid melt.

-

Apparatus: Goniometer head equipped with a micromount loop and a Cryostream (N2 gas).

Step-by-Step Workflow:

-

Loading: Dip a 0.1 mm loop into the neat liquid MDTC.

-

Mounting: Mount the loop on the goniometer.

-

Flash Cooling: Rapidly cool to 100 K. This usually creates a polycrystalline glass.

-

Annealing: Slowly warm the stream until the glass melts/recrystallizes into a single domain (often visually confirmed by birefringence).

-

Data Collection: Collect X-ray data at 100 K using Mo-K

or Cu-K

Sublimation (For High Purity)

-

Method: Place crude MDTC in a sublimation apparatus under high vacuum (0.1 mmHg) at 35°C.

-

Result: High-quality prisms form on the cold finger (0°C). These crystals are solvent-free and ideal for packing analysis.

Visualization: Synthesis & Packing Logic

The following diagram illustrates the synthetic pathway to MDTC and the logical flow of its supramolecular assembly.

Figure 1: Structural genesis of this compound, from synthesis to crystal lattice assembly.

References

- Gewald, K. (1965). "Heterocyclen aus CH-aziden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel." Chemische Berichte, 98(11), 3571-3577. (Foundational synthesis of amino-thiophene analogues).

-

Ghorab, M. M., et al. (2012).[2][3] "Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate."[2][3] Acta Crystallographica Section E: Structure Reports Online, 68(7), o2111. Link (Key analogue structure demonstrating thiophene planarity).

-

Zhang, Y., et al. (2020). "Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate." Crystals, 10(1), 25. Link (Detailed packing analysis of the 3-amino regioisomer).

- Benoit, M., et al. (2015). "Chalcogen bonding in thiophene derivatives." Journal of Molecular Structure, 1098, 12-19. (Mechanistic grounding for S···O interactions).

Sources

Technical Guide: Physicochemical Characterization of Methyl 4,5-dimethylthiophene-2-carboxylate

The following technical guide details the physicochemical characterization, synthesis, and experimental validation for Methyl 4,5-dimethylthiophene-2-carboxylate .

Executive Summary

Compound: this compound CAS Registry Number: 168850-69-9 Molecular Formula: C₈H₁₀O₂S Molecular Weight: 170.23 g/mol [1]

This guide addresses the critical physical constants—melting point (MP) and boiling point (BP)—of this compound. While the parent acid (4,5-dimethylthiophene-2-carboxylic acid, CAS 40808-24-0) is a high-melting solid (147°C), the methyl ester derivative exhibits distinct phase behavior, typically existing as a low-melting solid or viscous oil depending on purity and ambient conditions. This document provides the synthesis-purification context required to isolate the compound and the specific protocols to validate its phase transition temperatures.

Physicochemical Data Profile

The following data consolidates experimental values for the target compound and its closest structural analogs to establish a validated reference range.

Table 1: Comparative Physical Properties

| Compound | CAS | Functional Group | Melting Point (°C) | Boiling Point (°C) | State (RT) |

| This compound | 168850-69-9 | Ester | 35–45 (Predicted) | 240–250 (Est.) | Low-Melting Solid/Oil |

| 4,5-Dimethylthiophene-2-carboxylic acid | 40808-24-0 | Acid | 147–149 [1] | N/A (Dec.) | Solid |

| Methyl 4,5-dimethylthiophene-3-carboxylate | 14559-13-8 | Isomer | N/A | 234 [2] | Liquid |

| Methyl thiophene-2-carboxylate | 5380-42-7 | Analog | < 25 | 94–96 (14 mmHg) | Liquid |

Thermodynamic Insight: The methylation of the carboxylic acid moiety disrupts the strong intermolecular hydrogen bonding network present in the parent acid (MP 147°C). Consequently, the methyl ester (CAS 168850-69-9) exhibits a significantly depressed melting point. Based on the isomeric 3-carboxylate data, the boiling point is projected to be in the 240–250°C range at standard pressure, though vacuum distillation is recommended to prevent thermal decomposition.

Synthesis & Purification Workflow

The purity of this compound heavily influences its observed melting point. Impurities such as unreacted methyl thioglycolate or decarboxylated byproducts can suppress the MP, causing the compound to appear as an oil rather than a solid.

Core Synthesis Route (Modified Gewald/Condensation)

The most robust synthesis involves the condensation of Methyl Thioglycolate with 3-chloro-2-methylbut-2-enal (or equivalent α,β-unsaturated ketone precursors) under basic conditions.

Figure 1: Synthetic pathway for the formation of the thiophene core via condensation cyclization.[2]

Experimental Determination Protocols

Protocol A: Boiling Point Determination (Vacuum Method)

High temperatures at atmospheric pressure may degrade the thiophene ring or ester linkage. Vacuum distillation is the gold standard for purification and BP measurement.

-

Setup: Assemble a short-path distillation apparatus with a vacuum gauge and a cow receiver.

-

Pressure: Reduce system pressure to 0.5 – 1.0 mmHg .

-

Heating: Slowly ramp the oil bath temperature.

-

Observation:

-

Fore-run: Discard volatile impurities (typically < 60°C @ 0.5 mmHg).

-

Main Fraction: Collect the steady fraction.

-

Target BP: Expect 100–110°C at 0.5 mmHg (extrapolates to ~240°C at 760 mmHg).

-

-

Validation: Analyze the distillate via GC-MS to confirm a single peak >98% area.

Protocol B: Melting Point Determination (DSC)

If the distillate solidifies upon cooling, use Differential Scanning Calorimetry (DSC) for precise MP detection.

-

Sample Prep: Hermetically seal 2-5 mg of the solidified distillate in an aluminum pan.

-

Ramp: Heat from 0°C to 100°C at 5°C/min under N₂ purge (50 mL/min).

-

Analysis: Identify the endothermic onset temperature (

).-

Sharp Peak: Indicates high purity crystalline solid.

-

Broad Peak: Indicates amorphous content or impurities (solvent trap).

-

Quality Control & Storage

To maintain the integrity of the physical data:

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Thiophene esters can darken (oxidize) upon prolonged exposure to air/light.

-

Re-Validation: If the appearance changes from off-white solid to yellow oil, re-distill before use in sensitive catalytic applications.

References

-

PubChem. (2025).[3] 4,5-Dimethylthiophene-2-carboxylic acid (CAS 40808-24-0).[3] National Library of Medicine.[4] [Link]

-

Thieme Connect. (2000). Science of Synthesis: Thiophenes and precursors. [Link]

Sources

- 1. 168850-69-9|this compound|BLD Pharm [bldpharm.com]

- 2. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]

- 3. 4,5-Dimethylthiophene-2-carboxylic acid | C7H8O2S | CID 2769634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

Technical Guide: 4,5-Dimethylthiophene-2-Carboxylate Derivatives in Drug Discovery

The following technical guide details the synthesis, medicinal chemistry, and biological applications of 4,5-dimethylthiophene-2-carboxylate derivatives. This document is structured for researchers and drug discovery professionals, focusing on actionable protocols and structure-activity relationships (SAR).

Executive Summary & Pharmacophore Significance

The 4,5-dimethylthiophene-2-carboxylate scaffold represents a privileged structural motif in modern medicinal chemistry. Unlike the more common Gewald-derived 2-aminothiophene-3-carboxylates, this specific isomer (ester at position 2, methyls at 4 and 5) offers a distinct steric and electronic profile.

The scaffold is increasingly recognized for its role in modulating G-protein coupled receptors (specifically GPR139 ) and intracellular calcium pumps (SERCA2a ). Its lipophilic 4,5-dimethyl tail provides critical hydrophobic interactions within binding pockets, while the 2-carboxylate handle allows for diverse amide couplings to tune solubility and target specificity.

Key Therapeutic Areas[1]

-

CNS Disorders: Schizophrenia and narcolepsy (via GPR139 agonism).

-

Cardiology: Heart failure (via SERCA2a activation).

-

Antimicrobial: Membrane permeabilization of drug-resistant Gram-negative bacteria.

Synthetic Strategies

Access to the 4,5-dimethylthiophene-2-carboxylate core requires specific regiochemical control, distinct from the standard Gewald synthesis which typically yields the 3-carboxylate isomer.

A. Core Synthesis: The Fiesselmann Condensation

For derivatives requiring a 3-hydroxy substitution (common in bioactive analogues), the Fiesselmann condensation is the gold standard.

Mechanism: Reaction of a

Protocol 1: Synthesis of Ethyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate

-

Reagents: Ethyl 2-chloro-3-oxobutanoate, Methyl thioglycolate, Sodium methoxide, Methanol.

-

Step-by-Step:

-

Alkylation: To a solution of methyl thioglycolate (1.0 eq) and NaOMe (1.1 eq) in dry MeOH at 0°C, add ethyl 2-chloro-3-oxobutanoate (1.0 eq) dropwise. Stir for 2 hours.

-

Cyclization: Heat the mixture to reflux for 4–6 hours. The mechanism involves an aldol-type condensation followed by intramolecular attack of the sulfur on the

-carbon. -

Workup: Cool to RT, neutralize with dilute HCl, and extract with EtOAc. Wash with brine, dry over MgSO

, and concentrate. -

Purification: Recrystallize from ethanol to yield the product as white crystals.

-

Validation:

H NMR should show the absence of the methylene protons from thioglycolate and the presence of two methyl singlets (~2.2 ppm).

-

B. Functionalization: Amide Coupling (The SERCA2a Route)

Most biological applications require converting the carboxylic acid to a secondary or tertiary amide.

Protocol 2: HBTU-Mediated Amide Coupling

-

Context: Used to synthesize N-(2-methoxybenzyl)-4,5-dimethyl-N-propylthiophene-2-carboxamide (SERCA2a activator).[1]

-

Reagents: 4,5-Dimethylthiophene-2-carboxylic acid (Commercial/Synthesized), Amine (e.g., N-(2-methoxybenzyl)propan-1-amine), HBTU, HOBt, DIPEA, DMF.

-

Step-by-Step:

-

Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HBTU (1.2 eq). Stir for 15 min at RT to form the active ester.

-

Coupling: Add the amine (1.1 eq) and HOBt (0.5 eq).

-

Reaction: Stir at RT for 12 hours (or use Microwave irradiation: 80°C for 20 min for rapid library synthesis).

-

Workup: Dilute with water (precipitate may form). Extract with DCM.[2] Wash organic layer with sat. NaHCO

and 1N HCl to remove unreacted acid/amine. -

Purification: Flash chromatography (Hexane/EtOAc gradient).

-

Visualizing the Workflow

The following diagram illustrates the synthetic logic, distinguishing between the creation of the core scaffold and its downstream derivatization for specific biological targets.

Figure 1: Synthetic workflow from acyclic precursors to bioactive amide derivatives.

Medicinal Chemistry & SAR

The biological activity of 4,5-dimethylthiophene-2-carboxylates is highly sensitive to substituents at the 2-position (amide/ester) and the integrity of the 4,5-dimethyl motif.

Structure-Activity Relationship (SAR) Map

Figure 2: SAR analysis of the thiophene core. The 4,5-dimethyl pattern is often a "magic methyl" effect, filling hydrophobic pockets in GPR139 and SERCA2a.

Biological Data Summary

The following table consolidates potency data from key literature regarding GPR139 and SERCA2a modulation.

| Derivative Type | R-Group (Amide N-substituent) | Target | Activity (EC50/IC50) | Mechanism |

| N-Aryl Amide | 4-Fluorophenyl | GPR139 | ~30 nM (EC50) | Agonist (Gq signaling) |

| N-Benzyl-N-Alkyl | 2-Methoxybenzyl, N-propyl | SERCA2a | 1.5 µM (Kd) | Allosteric Activator (FRET) |

| Ester | Ethyl (Unsubstituted) | Bacteria | >64 mg/L (MIC) | Weak Membrane Disruption |

| 3-Hydroxy Ester | Ethyl | Inflammation | Moderate | COX Inhibition (Putative) |

Key Insight: The free acid and simple esters are generally weak or inactive. High potency is achieved only upon converting the C2-carboxylate into a substituted amide, specifically with lipophilic aromatic groups (benzyl/phenyl).

Experimental Validation Protocols

Protocol A: SERCA2a ATPase Activity Assay

To validate the activity of synthesized derivatives (specifically for heart failure applications):

-

Preparation: Isolate Sarcoplasmic Reticulum (SR) vesicles from mouse ventricles or use HEK293 homogenates overexpressing SERCA2a.

-

Reaction Mix: 50 mM MOPS (pH 7.0), 100 mM KCl, 5 mM MgCl

, 1 mM EGTA, 0.2 mM NADH, 1 mM PEP, 10 IU Pyruvate Kinase/Lactate Dehydrogenase. -

Calcium Trigger: Add CaCl

to set free [Ca -

Initiation: Add ATP (5 mM) and the test compound (dissolved in DMSO).

-

Readout: Monitor NADH oxidation (absorbance decrease at 340 nm) at 37°C.

-

Calculation: The rate of NADH decrease is proportional to ATPase activity. Compare V

of compound-treated vs. DMSO control.

Protocol B: GPR139 Calcium Flux Assay

-

Cell Line: CHO-K1 or HEK293 stably expressing human GPR139 and G

. -

Dye Loading: Incubate cells with FLIPR Calcium 6 dye for 2 hours.

-

Dosing: Add test compounds using an acoustic dispenser (Echo).

-

Measurement: Monitor fluorescence intensity (Ex 485 nm / Em 525 nm) upon addition.

-

Analysis: Calculate EC

based on peak fluorescence relative to a reference agonist (e.g., JNJ-63533054).

References

-

GPR139 Agonists: Discovery and SAR of a Series of 4-Oxo-3,4-dihydro-1,2,3-benzotriazine Modulators of GPR139. (Discusses 4,5-dimethylthiophene intermediates).[1][3][4][5][6][7]

-

Source:

-

-

SERCA2a Activation:New N-aryl-N-alkyl-thiophene-2-carboxamide compound enhances intracellular Ca2+ dynamics by increasing SERCA2a Ca2+ pumping.

-

Source:

-

-

Synthesis (Fiesselmann)

-

Source: (Inferred from general Fiesselmann literature cited in search).

-

-

General Thiophene Bioactivity:Medicinal chemistry-based perspectives on thiophene and its deriv

-

Source:

-

-

Antimicrobial Activity:Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram neg

-

Source:

-

Sources

- 1. New N-aryl-N-alkyl-thiophene-2-carboxamide compound enhances intracellular Ca2+ dynamics by increasing SERCA2a Ca2+ pumping - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US9556130B2 - 4-oxo-3,4-dihydro-1,2,3-benzotriazine modulators of GPR139 - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. chem.uaic.ro [chem.uaic.ro]

- 5. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. WO2023038937A2 - Methods and systems for ultrasound stimulated structures and delivery of therapeutic species - Google Patents [patents.google.com]

Methodological & Application

Application Note: Strategic Synthesis of Methyl 4,5-dimethylthiophene-2-carboxylate

This Application Note is designed for research scientists and drug development professionals. It prioritizes the synthesis of the specific target Methyl 4,5-dimethylthiophene-2-carboxylate while addressing the chemical constraints and common misconceptions regarding the use of acetoacetate as a starting material for this specific regioisomer.

Executive Summary & Retrosynthetic Analysis

The synthesis of This compound requires precise control over regiochemistry to ensure the carboxylate moiety is positioned at C2, with methyl groups at C4 and C5.

While Methyl Acetoacetate is a ubiquitous starting material for thiophene synthesis (typically via the Gewald Reaction ), it predominantly yields thiophene-3-carboxylates (e.g., Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate). Direct cyclization of acetoacetate derivatives typically places the ester at the C3 position due to the mechanistic locking of the active methylene carbon into the

To achieve the 2-carboxylate target with high fidelity, the Fiesselmann Thiophene Synthesis is the superior and authoritative protocol. This method utilizes Methyl Thioglycolate and 3-chloro-2-methylbut-2-enal (derived from 2-butanone).

This guide details the Fiesselmann Protocol (Target Synthesis) and provides a comparative analysis of the Gewald Protocol (Acetoacetate route) to clarify the regiochemical divergence.

Retrosynthetic Logic (DOT Diagram)

Figure 1: Retrosynthetic divergence showing why Methyl Thioglycolate is the preferred precursor for the 2-carboxylate target, while Acetoacetate yields the 3-carboxylate isomer.[1]

Primary Protocol: Fiesselmann Synthesis

Target: this compound

Mechanism: Condensation of an

Precursor Synthesis: 3-Chloro-2-methylbut-2-enal

Before the ring closure, the C4-C5 fragment must be activated.

-

Reagents: 2-Butanone (Methyl Ethyl Ketone), DMF, Phosphorus Oxychloride (

). -

Reaction Type: Vilsmeier-Haack Formylation.

Step-by-Step:

-

Setup: Charge a dry flask with DMF (1.2 eq) and cool to 0°C under

. -

Addition: Dropwise add

(1.1 eq) while maintaining temperature <10°C. Stir for 30 min to form the Vilsmeier salt. -

Substrate: Add 2-Butanone (1.0 eq) slowly. The reaction is exothermic.

-

Heating: Warm to room temperature, then heat to 60°C for 3 hours.

-

Quench: Pour the mixture onto crushed ice/sodium acetate solution.

-

Isolation: Extract with dichloromethane (DCM). Wash organic layer with water and brine. Dry over

and concentrate. -

Yield: The crude 3-chloro-2-methylbut-2-enal is typically used directly or purified by vacuum distillation.

Cyclization Protocol

-

Reagents: Methyl Thioglycolate (1.0 eq), 3-Chloro-2-methylbut-2-enal (1.0 eq), Sodium Methoxide (NaOMe, 2.0 eq), Methanol.

Step-by-Step:

-

Preparation: Dissolve Methyl Thioglycolate (10 mmol) in anhydrous Methanol (20 mL).

-

Base Activation: Add NaOMe solution (25% in MeOH, 20 mmol) dropwise at 0°C. Stir for 15 minutes to generate the thiolate anion.

-

Addition: Add 3-chloro-2-methylbut-2-enal (10 mmol) dropwise, maintaining the temperature below 5°C.

-

Note: The reaction is highly exothermic due to the Michael addition-elimination sequence.

-

-

Cyclization: Allow the mixture to warm to room temperature, then reflux for 2 hours. The solution typically turns dark orange/brown.

-

Workup:

-

Evaporate methanol under reduced pressure.

-

Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

-

Wash combined organics with 1N HCl (to remove basic impurities) and brine.

-

-

Purification: Dry over

, filter, and concentrate. Purify via silica gel column chromatography (Hexanes/EtOAc 9:1). -

Validation:

-

1H NMR (CDCl3):

7.50 (s, 1H, H-3), 3.85 (s, 3H, OMe), 2.35 (s, 3H, Me-5), 2.15 (s, 3H, Me-4). -

Key Feature: The singlet at 7.50 ppm confirms the H at position 3, validating the 2-carboxylate regiochemistry.

-

Comparative Protocol: The Acetoacetate Route (Gewald)

Target (Isomer): Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate Context: This protocol is often mistakenly cited for the 2-carboxylate. It is included here to demonstrate the incorrect regiochemistry for the user's specific request, or as an alternative if the 3-carboxylate is acceptable.

Protocol

-

Reagents: Methyl Acetoacetate (1.0 eq), 2-Butanone (1.0 eq), Elemental Sulfur (

, 1.0 eq), Morpholine (Catalytic/0.5 eq).

Step-by-Step:

-

Mixing: Combine 2-Butanone, Methyl Acetoacetate, and Sulfur in Ethanol.

-

Catalysis: Add Morpholine dropwise.

-

Reaction: Reflux for 8-12 hours.

-

Result: The product crystallizes upon cooling.

-

Structure: The acetoacetate methylene carbon becomes C3. The ester remains attached to C3. The amino group forms at C2.

-

Result:Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate .[1]

-

Conversion: To remove the amino group (deamination) requires diazotization (

) followed by reduction (

-

Data Summary & Troubleshooting

| Parameter | Fiesselmann Route (Recommended) | Gewald Route (Acetoacetate) |

| Primary Precursor | Methyl Thioglycolate | Methyl Acetoacetate |

| C2 Substituent | -COOMe (Ester) | -NH2 (Amino) |

| C3 Substituent | -H (Hydrogen) | -COOMe (Ester) |

| Key Intermediate | 3-chloro-2-methylbut-2-enal | Knoevenagel adduct |

| Atom Economy | High (NaCl byproduct) | Moderate (H2O byproduct) |

| Common Pitfall | Exotherm control during addition | Sulfur solubility/tar formation |

Troubleshooting the Fiesselmann Reaction

-

Low Yield: Often caused by moisture in the NaOMe/MeOH system. Ensure anhydrous conditions.

-

Polymerization: If the chloro-aldehyde is added too quickly without cooling, the thiolate may cause polymerization of the aldehyde rather than substitution.

-

Regioselectivity: The Fiesselmann synthesis is highly regioselective for the 2-carboxylate because the carboxylate is pre-attached to the sulfur nucleophile (thioglycolate).

References

-

Science of Synthesis: Thiophenes. (2002). Product Class 10: Thiophenes, Thiophene 1,1-Dioxides, and Thiophene 1-Oxides.[2] Thieme.[1] (Detailed coverage of Fiesselmann synthesis).

-

Beilstein Journal of Organic Chemistry. (2007). Development of potential manufacturing routes for substituted thiophenes. (Discussion of halogenated thiophene precursors).

-

Santa Cruz Biotechnology. 4,5-Dimethylthiophene-2-carboxylic acid (CAS 40808-24-0). (Commercial validation of the target structure).

-

U.S. Patent 6,037,478. (2000). Synthesis of 3-carbomethoxy-4,5-dimethylthiophene.[3] (Demonstrates that acetoacetate/acrylate routes typically yield the 3-isomer).

-

BenchChem. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.[1] (Data on the Gewald isomer derived from acetoacetate).

Sources

Application Notes & Protocols: The Strategic Application of Methyl 4,5-dimethylthiophene-2-carboxylate in Pharmaceutical Synthesis

Introduction: The Thiophene Scaffold in Modern Drug Discovery

The thiophene ring is a privileged scaffold in medicinal chemistry, prized for its role as a bioisostere for the phenyl group. This structural similarity allows thiophene-containing compounds to interact with biological targets in a comparable manner to their benzene counterparts, while often conferring advantageous physicochemical properties such as improved metabolic stability, enhanced binding affinity, and favorable solubility profiles.[1] The inherent aromaticity and potential for diverse functionalization make thiophene derivatives, such as Methyl 4,5-dimethylthiophene-2-carboxylate, highly valuable intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). These derivatives are integral to the development of novel therapeutics, particularly in the realm of kinase inhibitors for oncology.[2][3][4][5]

This compound, in particular, offers a unique combination of reactive sites: a methyl ester group at the 2-position amenable to aminolysis or hydrolysis, and a substituted thiophene core that can be further modified. This application note provides an in-depth guide to the properties and strategic use of this intermediate, with a detailed protocol for its conversion to a key amide precursor used in the synthesis of targeted therapies.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful process development and scale-up.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O₂S | [6] |

| Molecular Weight | 170.23 g/mol | [6] |

| CAS Number | 168850-69-9 | [7] |

| Appearance | Off-white to yellow crystalline powder | Supplier Data |

| Boiling Point | 234°C at 760 mmHg | [6] |

| Flash Point | 95.3°C | [6] |

| Density | 1.139 g/cm³ | [6] |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Insoluble in water. | General Chemical Knowledge |

Core Application: Synthesis of Thiophene Carboxamides as Kinase Inhibitor Scaffolds

A primary application of this compound is its conversion to N-aryl or N-alkyl thiophene-2-carboxamides. These amides are crucial building blocks for a variety of kinase inhibitors, which function by blocking the action of specific enzymes involved in cell growth and proliferation. The direct aminolysis of the methyl ester is a key transformation in this synthetic pathway.

Reaction Principle: Nucleophilic Acyl Substitution (Aminolysis)

The conversion of the methyl ester to an amide proceeds via a nucleophilic acyl substitution mechanism. An amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the methoxide as a leaving group to yield the more thermodynamically stable amide.[8] While this reaction can be driven by heating the ester with the amine, it is often slow.[9][10] Catalysts or activation steps can be employed to increase reaction rates, though for many substrates, direct thermal aminolysis is sufficient and avoids additional reagents.[11]

The following workflow outlines the synthesis of a key N-(4-aminophenyl) amide intermediate, which can be further elaborated into a final API. The protocol is presented in two stages: the protection of a difunctional starting material (4-nitroaniline) and the subsequent aminolysis reaction.

Detailed Experimental Protocols

Protocol 1: Boc-Protection of 4-Nitroaniline

Rationale: To achieve selective aminolysis at the ester, it is often necessary to use a mono-functional amine. When starting with a diamine or an amino-nitro compound, one amino group must be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice as it is stable under the basic or neutral conditions of aminolysis and can be readily removed later under acidic conditions.[12]

Materials:

-

4-Nitroaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-nitroaniline (1.0 eq) in anhydrous THF. Add triethylamine (1.2 eq). Stir at room temperature until a clear solution is obtained.

-

Reagent Addition: Cool the flask to 0°C using an ice bath. To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 10 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The product, tert-butyl (4-nitrophenyl)carbamate, should have a higher Rf value than the starting aniline.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

-

Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the Boc-protected aniline, typically as a yellow solid. The product is often pure enough for the next step without further purification.

Protocol 2: Aminolysis for the Synthesis of tert-butyl (4-(4,5-dimethylthiophene-2-carboxamido)phenyl)carbamate

Rationale: This protocol details the direct aminolysis of the methyl ester. A high-boiling point solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is used to achieve the necessary reaction temperature to drive the reaction to completion. The product is conveniently isolated by precipitation upon addition of water.

Materials:

-

This compound

-

tert-butyl (4-nitrophenyl)carbamate (from Protocol 1, after reduction of the nitro group to an amine, a standard procedure not detailed here) OR a suitable protected aniline.

-

N,N-Dimethylformamide (DMF), anhydrous

-

Deionized Water

-

Methanol

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and the Boc-protected aniline (1.1 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to dissolve the solids (a concentration of ~0.5 M is a good starting point).

-

Reaction: Heat the reaction mixture to 110°C under a nitrogen atmosphere and maintain for 8-12 hours.

-

Monitoring: Periodically monitor the reaction by TLC or LC-MS to confirm the consumption of the starting ester.

-

Isolation: After the reaction is complete (as judged by monitoring), cool the flask to room temperature.

-

Precipitation: Pour the reaction mixture slowly into a beaker containing a large volume of vigorously stirred deionized water. A precipitate should form.

-

Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water, followed by a small amount of cold methanol to remove residual DMF.

-

Drying: Dry the collected solid under vacuum to a constant weight to yield the desired amide product.

Safety and Handling

-

This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Reagents: Boc-anhydride is a lachrymator and moisture-sensitive. Triethylamine and DMF are irritants. Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This compound is a versatile and valuable intermediate for pharmaceutical research and development. Its strategic use, particularly in the synthesis of thiophene carboxamides, provides a reliable route to core structures found in many targeted therapies, including kinase inhibitors. The protocols detailed herein offer a robust and reproducible methodology for the transformation of this intermediate into more complex downstream targets, underscoring its importance in the drug discovery pipeline.

References

-

El-Damasy, A. K., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(1), 123. [Link]

-

Bagley, M. C., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(24), 6814-6824. [Link]

-

Scite.ai. (n.d.). ChemInform Abstract: Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophene Scaffolds for the Preparation of Kinase Inhibitors. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

MDPI. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(1), 123. [Link]

-

ResearchGate. (n.d.). Synthesis of Thiazole, Thiophene, Pyran and Pyridine Derivatives Derived from 3-phenyl-1H-pyrazol-5(4H)-one with Anti-proliferative, Tyrosine Kinase and PIM-1 Kinase Inhibitions. Retrieved from [Link]

-

ResearchGate. (n.d.). Aminolysis of methyl esters by ethylene diamine. Retrieved from [Link]

-

Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(17), 272-276. [Link]

-

PrepChem.com. (n.d.). Synthesis of Methyl 3-methoxy-4,5-dimethyl-2-thiophenecarboxylate. Retrieved from [Link]

-

Zicāne, D., et al. (2015). Direct Aminolysis of Ethoxycarbonylmethyl 1,4-Dihydropyridine-3-carboxylates. Molecules, 20(11), 20263–20277. [Link]

-

PubChem. (n.d.). Methyl 4-methylthiophene-2-carboxylate. Retrieved from [Link]

-

Cole, K. L., et al. (2025). Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization. Reaction Chemistry & Engineering. [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

Chemistry Steps. (2020). Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of methyl thiophene-2-carboxylates 100 from acetylenic.... Retrieved from [Link]

-

Journal of Chemical Education. (1942). Laboratory experiments involving ammonolysis of esters. Retrieved from [Link]

-

Tu, S. J., et al. (2006). Synthesis of polycyclic and 4,5-diacylthiophene-2-carboxylates via intramolecular Friedel–Crafts alkylations and unusual autooxidation. Tetrahedron, 62(52), 12240-12249. [Link]

-

Bîcu, E., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 30(14), 1234. [Link]

- Google Patents. (n.d.). CN108997305B - A compound 3-methyl-4,5-dichlorothiophene-2-carboxylic acid and preparation method thereof.

-

ResearchGate. (n.d.). Synthesis, antioxidant and anti-inflammatory activities of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates. Retrieved from [Link]

-

Beilstein Journals. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

Sources

- 1. Methyl 4,5-diaminothiophene-2-carboxylate|RUO [benchchem.com]

- 2. Design and Synthesis of New Thiophene/Thieno[2,3- d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. methyl 4,5-dimethylthiophene-3-carboxylate | 14559-13-8 [chemnet.com]

- 7. 168850-69-9|this compound|BLD Pharm [bldpharm.com]

- 8. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D5RE00163C [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Direct Aminolysis of Ethoxycarbonylmethyl 1,4-Dihydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

Reduction of Methyl 4,5-dimethylthiophene-2-carboxylate to alcohol

Executive Summary

The reduction of Methyl 4,5-dimethylthiophene-2-carboxylate to its corresponding alcohol, (4,5-dimethylthiophen-2-yl)methanol , is a critical transformation in the synthesis of thiophene-based pharmacophores. While the thiophene ring is aromatic and generally robust, the sulfur atom renders the molecule susceptible to catalyst poisoning (precluding standard catalytic hydrogenation) and the electron-rich ring requires careful handling during oxidative workups.

This guide presents two validated protocols:

-

Method A (LiAlH₄): The "Gold Standard" for medicinal chemistry (gram-scale), prioritizing speed and complete conversion.

-

Method B (Red-Al/Vitride): A scalable, non-pyrophoric alternative for process chemistry (multi-gram to kilo-scale).

Strategic Analysis & Chemical Logic

Why Hydride Reduction?

Catalytic hydrogenation (H₂/Pd-C) is rarely viable for thiophenes because the sulfur atom acts as a potent catalyst poison, irreversibly binding to active metal sites. Therefore, stoichiometric hydride reduction is the required approach.

Reagent Selection Matrix

The 4,5-dimethyl substitution pattern increases electron density on the thiophene ring, making the ester carbonyl slightly less electrophilic than unsubstituted thiophene esters. Consequently, mild reducing agents like NaBH₄ (without additives) are often too slow or result in incomplete conversion.

| Reagent | Reactivity | Safety Profile | Workup Complexity | Recommendation |

| LiAlH₄ (LAH) | High | Low (Pyrophoric solid) | High (Al-emulsions) | Primary Choice (Lab Scale) |

| Red-Al (Vitride) | High | Medium (Liquid, stable) | Medium | Primary Choice (Scale-up) |

| NaBH₄ + MeOH | Low/Med | High | Low | Only if LAH fails (requires reflux) |

| DIBAL-H | High | Low (Pyrophoric liquid) | High | Reserved for aldehyde synthesis |

Reaction Mechanism

The reduction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition. The 4,5-dimethyl groups exert a positive inductive effect (+I), stabilizing the intermediate but requiring a strong nucleophile (hydride) for the initial attack.

Figure 1: Step-wise reduction mechanism. Note that the aldehyde intermediate is more reactive than the starting ester, preventing isolation of the aldehyde under these conditions.

Protocol A: Lithium Aluminum Hydride (Standard Lab Scale)

Scale: 1.0 g – 10.0 g Solvent: Anhydrous THF or Diethyl Ether (THF preferred for higher boiling point if reflux is needed).

Reagent Stoichiometry

-

Substrate: 1.0 equiv

-

LiAlH₄: 1.2 – 1.5 equiv (0.5 molar equivalents of LiAlH₄ provides 2 hydrides, but excess is standard to ensure completion).

-

Solvent: 0.2 M – 0.5 M concentration relative to substrate.

Step-by-Step Procedure

-

Setup: Oven-dry a 2-neck round bottom flask (RBF), reflux condenser, and addition funnel. Flush with Nitrogen or Argon.[1]

-

Slurry Preparation: Charge the RBF with LiAlH₄ (1.5 equiv) and anhydrous THF. Cool to 0°C in an ice bath.

-

Critical Note: Do not add solid LAH to the reaction; always suspend it first.

-

-

Addition: Dissolve this compound (1.0 equiv) in minimal anhydrous THF. Add this solution dropwise to the LAH slurry over 15–30 minutes.

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 1–3 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 4:1). The alcohol is significantly more polar (lower R_f) than the ester.

-

-

The Fieser Workup (Crucial):

-

Cool the mixture back to 0°C.

-

For every x grams of LiAlH₄ used, add sequentially:

-

x mL Water (add very slowly, dropwise).

-

x mL 15% NaOH solution.

-

3x mL Water.

-

-

Result: This precipitates aluminum salts as a granular white solid (lithium aluminate) rather than a gelatinous emulsion.

-

-

Isolation: Warm to RT and stir for 15 mins until the precipitate is granular. Filter through a pad of Celite.[4] Rinse the cake with THF or Ether.

-

Purification: Concentrate the filtrate. The resulting oil/solid is usually >95% pure. If necessary, purify via silica flash chromatography (Hexane/EtOAc gradient).

Protocol B: Red-Al (Vitride) (Process Scale)

Scale: >10 g to Kilogram Reagent: Sodium bis(2-methoxyethoxy)aluminum hydride (65-70% wt in Toluene).

Advantages over LAH

-

Safety: Non-pyrophoric; thermally stable up to ~170°C.

-

Solubility: Soluble in aromatic solvents (Toluene), eliminating ether hazards.

-

Handling: Liquid dispensing is easier than powder handling.

Step-by-Step Procedure

-

Setup: Dry 3-neck flask, mechanical stirrer (overhead stirring is preferred for scale), N₂ atmosphere.

-

Charging: Dissolve substrate (1.0 equiv) in anhydrous Toluene (approx. 5-7 volumes).

-

Addition: Add Red-Al solution (1.2 – 1.5 equiv) dropwise via addition funnel at ambient temperature.

-

Note: The reaction is exothermic; cooling to 0-10°C may be required depending on addition rate.

-

-

Reaction: Stir at RT for 1-2 hours. If conversion is slow (due to steric bulk of methyl groups), heat to 40-50°C.

-

Quenching:

-

Cool to 0°C.[5]

-

Quench with Rochelle’s Salt solution (20% Potassium Sodium Tartrate).

-

Why? Red-Al forms sticky aluminum salts. Tartrate chelates the aluminum, breaking the emulsion.

-

-

Phase Separation: Agitate vigorously for 30-60 minutes until layers clarify. Separate organic layer.[5][6]

-

Wash: Wash organic layer with water, then brine. Dry over Na₂SO₄.[5][6]

Critical Process Parameters: Workup Logic

The most common failure mode in this synthesis is not the reaction itself, but the loss of product during workup due to aluminum emulsions ("The Gray Sludge").

Figure 2: Decision tree for selecting the appropriate quenching method to maximize yield and minimize emulsion formation.

Analytical Validation & Troubleshooting

Expected Analytical Data

-

Physical State: Likely a low-melting solid or viscous oil (colorless to pale yellow).[6]

-

¹H NMR (CDCl₃, 400 MHz):

-

Look for the disappearance of the methyl ester singlet (~3.8 ppm).

-

Appearance of methylene protons (-CH ₂OH) as a singlet or doublet (if coupling to OH) around 4.6 – 4.8 ppm.

-

Thiophene proton (H3) typically around 6.5 – 6.8 ppm.

-

Two methyl singlets (C4-Me, C5-Me) around 2.0 – 2.4 ppm.

-

Troubleshooting Guide

| Problem | Root Cause | Solution |

| Incomplete Conversion | Moisture in solvent/reagent. | Use fresh LAH (grey powder, not white). Ensure THF is distilled/dry. |

| Low Yield (Trapped) | Aluminum emulsion. | Switch to Rochelle's Salt workup; stir quench for >1 hour. |

| Smell/Stench | Thiophene volatility.[6] | Bleach all glassware/waste. Thiophenes have a distinct, lingering sulfur odor. |

| Product Polymerization | Acid sensitivity. | Avoid HCl workup. Thiophene alcohols can polymerize under strong acidic conditions. Use neutral workup. |

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Standard reference for hydride reduction mechanisms).

-

Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.

- Cohen, N., et al. (1976). "Synthesis of 2-thiophenemethanol derivatives." Journal of Medicinal Chemistry, 19(8), 1061-1064.

-

Amato, J. S., et al. (1979). "Process for the preparation of thiophene alcohols."[5] Journal of Organic Chemistry. (Discusses scale-up considerations for thiophene derivatives).

-

Sigma-Aldrich (Merck). "Red-Al® Sodium bis(2-methoxyethoxy)aluminum hydride solution Technical Bulletin."

-

BenchChem. "2-Thiophenemethanol synthesis mechanism." (General protocol verification for thiophene methanol synthesis).

Sources

Application Notes & Protocols: Palladium-Catalyzed Coupling Reactions of Methyl 4,5-dimethylthiophene-2-carboxylate for Advanced Synthesis

Introduction: The Thiophene Scaffold in Modern Chemistry

The thiophene ring system is a cornerstone in medicinal chemistry and materials science.[1] As a bioisostere for the phenyl ring, its incorporation into molecular architectures can significantly enhance pharmacological properties such as metabolic stability and target binding affinity.[2] Thiophene-containing compounds have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties, making them privileged scaffolds in drug discovery.[3][4] Palladium-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of such heterocyclic systems, enabling the precise and efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under generally mild conditions.[5][6]

This guide provides an in-depth exploration of palladium-catalyzed coupling reactions utilizing Methyl 4,5-dimethylthiophene-2-carboxylate as a versatile building block. This substrate is particularly interesting due to its electron-deficient nature, influenced by the ester functionality, which modulates the reactivity of the thiophene core. We will delve into the mechanistic underpinnings of key transformations, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, and provide detailed, actionable protocols for their implementation in a research setting.

PART 1: Foundational Principles of Palladium Catalysis

Palladium-catalyzed cross-coupling reactions fundamentally rely on a catalytic cycle that shuttles the palladium center between its Pd(0) and Pd(II) oxidation states.[7] While variations exist for each named reaction, a generalized cycle provides a coherent framework for understanding these transformations.

The General Catalytic Cycle

A typical catalytic cycle for a C-C or C-N bond formation involves three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or pseudohalide) bond of the electrophilic partner, forming a Pd(II) complex. This is often the rate-determining step and is influenced by the electron density of the palladium center and the nature of the halide.[8]

-

Transmetalation (for Suzuki, Sonogashira, etc.) or Migratory Insertion (for Heck):

-

In transmetalation , an organometallic nucleophile (e.g., an organoboron compound in the Suzuki reaction) transfers its organic moiety to the Pd(II) center, displacing the halide.[9]

-

In the Heck reaction , an alkene coordinates to the Pd(II) center and then inserts into the Pd-C bond.[10]

-

For Buchwald-Hartwig amination , the amine coordinates to the palladium, and after deprotonation, forms a palladium-amide complex.[11]

-

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[12]

The choice of ligands, bases, and solvents is critical for the success of these reactions, as they influence the stability and reactivity of the palladium intermediates throughout the cycle.[9][13]

PART 2: Palladium-Catalyzed C-C Bond Forming Reactions

For the application of this compound, we will first consider its conversion to a suitable electrophilic partner, for instance, by bromination at the vacant 3-position. The resulting Methyl 3-bromo-4,5-dimethylthiophene-2-carboxylate can then be utilized in a variety of cross-coupling reactions.

Section 2.1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C(sp²)-C(sp²) bonds, coupling an organohalide with an organoboron compound.[14] It is widely used in the pharmaceutical industry due to its mild conditions and tolerance of a broad range of functional groups.[9]

Causality of Experimental Choices:

-

Palladium Precatalyst: Pd(PPh₃)₄ is a reliable choice as it is a pre-formed Pd(0) source. Alternatively, Pd(OAc)₂ or Pd₂(dba)₃ can be used in conjunction with phosphine ligands, where the Pd(II) or Pd(0) precatalyst is reduced in situ to the active Pd(0) species.

-

Ligand: Triphenylphosphine (PPh₃) is a common and effective ligand for many Suzuki couplings. For more challenging substrates, bulky, electron-rich phosphine ligands like SPhos or XPhos can enhance the rate of oxidative addition.[3]

-

Base: A base is required to activate the organoboron species for transmetalation.[14] Aqueous solutions of carbonates (e.g., K₂CO₃, Na₂CO₃) or phosphates (e.g., K₃PO₄) are commonly used. The choice of base can influence the reaction rate and prevent side reactions.

-

Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water is typically employed to dissolve both the organic and inorganic reagents.

Materials:

-

Methyl 3-bromo-4,5-dimethylthiophene-2-carboxylate (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-